molecular formula C16H22BrNO4S B1278462 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine CAS No. 226398-62-5

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine

Cat. No. B1278462
M. Wt: 404.3 g/mol
InChI Key: YRZKFSDUCCEPDV-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidines, which are known for their presence in various biological systems and potential therapeutic applications. Piperidines are biogenic amines and have been studied in toxicology, as well as for their cognitive effects related to wakefulness and sleep . The specific compound , with its Boc (tert-butoxycarbonyl) protective group and bromobenzenesulfonyl moiety, is likely to be an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or ligands for biological receptors.

Synthesis Analysis

The synthesis of related piperidine compounds often involves the use of reagents that can introduce sulfonyl groups or protect amine functionalities. For instance, 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, which are then converted to glycosides . Similarly, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of a piperidin-4-yl derivative with a sulfonyl chloride . These methods could potentially be adapted for the synthesis of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine by choosing appropriate starting materials and protective groups.

Molecular Structure Analysis

The molecular and vibrational structures of related piperidine derivatives have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy . The geometry of these molecules has been optimized using computational methods, and the stability and charge distribution within the molecules have been analyzed through Natural Bond Orbital (NBO) analysis . X-ray crystallography has also been employed to determine the crystal structure of a piperidine derivative, revealing the chair conformation of the piperidine ring and the geometry around the sulfonyl group .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For example, radioiodination of benzylsulfonyl piperidine derivatives has been achieved through nucleophilic substitution reactions, which are influenced by factors such as solvent choice and temperature . The reactivity of piperidine compounds can also be explored through reactions with aromatic aldehydes, leading to nitrogen-containing 1,5-diketones and subsequent intramolecular cyclization . These reactions highlight the versatility of piperidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The presence of different functional groups, such as the Boc group or the bromobenzenesulfonyl group, will influence properties like solubility, boiling point, and reactivity. The protective Boc group, in particular, is commonly used in peptide synthesis due to its stability and ease of removal under acidic conditions . The bromobenzenesulfonyl group could potentially make the compound a good leaving group for further substitution reactions. The detailed properties of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine would need to be determined experimentally through methods such as spectroscopy, crystallography, and chromatography.

Scientific Research Applications

1. Therapeutic Applications

  • Binge-Eating and Anxiety Treatment : 1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine, has shown potential in reducing binge-eating behavior and exerting an anxiolytic effect in rats (Guzmán-Rodríguez et al., 2021).

2. Chemical Synthesis and Modification

  • Synthesis of Nitrogen-Containing Diketones : N-Boc-piperidin-4-one, related to 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine, is used in synthesizing nitrogen-containing 1,5-diketones, which have applications in creating aza derivatives of naturally occurring limonoids (Akimova et al., 2015).
  • Development of Nav1.7 Inhibitor : The compound is used in the synthesis of the active pharmaceutical ingredient GDC-0310, a Nav1.7 inhibitor, which is significant in pharmaceutical applications (Stumpf et al., 2020).

3. Structural and Spectroscopic Analysis

  • Molecular Structure Studies : Studies have been conducted on the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine, highlighting its potential in various chemical applications (Janani et al., 2020).

4. Corrosion Inhibition

  • Iron Corrosion Inhibition : Piperidine derivatives, including those similar to 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine, have been studied for their efficacy in inhibiting the corrosion of iron, indicating their potential use in material sciences (Kaya et al., 2016).

5. Pharmaceutical Intermediates

  • Synthesis of CCR5 Antagonists : The compound has been utilized in synthesizing methylbenzenesulfonamide CCR5 antagonists, which are important in HIV-1 infection prevention (Cheng De-ju, 2015).

6. Quantum Chemical Studies

  • Molecular Dynamics and Quantum Chemical Studies : The compound's derivatives have been subjected to molecular dynamic simulations and quantum chemical studies to predict inhibition efficiencies, showcasing its significance in theoretical and computational chemistry (Sheikh et al., 2012).

Safety And Hazards

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used, including chemical impermeable gloves . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZKFSDUCCEPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449431
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine

CAS RN

226398-62-5
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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